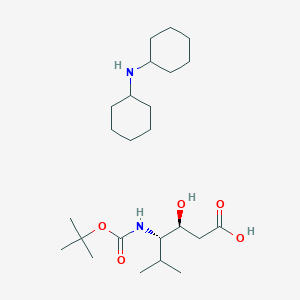
3-Bromo-2-phenylpyridine
Descripción general
Descripción
3-Bromo-2-phenylpyridine is a compound that belongs to the class of bromopyridines, which are known for their utility in various chemical reactions and as intermediates in the synthesis of complex molecules. While the provided abstracts do not directly discuss 3-Bromo-2-phenylpyridine, they do provide insights into the properties and reactivity of related bromopyridine compounds, which can be extrapolated to understand the characteristics of 3-Bromo-2-phenylpyridine.
Synthesis Analysis
The synthesis of bromopyridine derivatives can be achieved through various methods. For instance, the synthesis of 5-bromo-2,2′-bipyridine and 5,5′-dibromo-2,2′-bipyridine was reported through direct bromination and radical decarboxylative bromination . Similarly, 3-bromopyridine has been used as a starting material for the synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides, indicating its reactivity and usefulness in creating more complex structures . These methods could potentially be adapted for the synthesis of 3-Bromo-2-phenylpyridine.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure and vibrational spectra of 3-amino-2-bromopyridine were studied using density functional methods, which provided insights into the vibrational frequencies and optimized geometries of the compound . X-ray diffraction has also been used to determine the crystal structure of related compounds, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol . These techniques could be applied to determine the molecular structure of 3-Bromo-2-phenylpyridine.
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in various chemical reactions. For instance, 3-bromopyridine has been used in cross-coupling reactions with sulfonamides , and bromo-2-chloropyridines have been employed in sequential palladium-catalyzed direct arylation followed by Suzuki coupling to synthesize 2-arylpyridines . These reactions demonstrate the potential of bromopyridines to participate in complex synthetic pathways, which could be relevant for the chemical reactions involving 3-Bromo-2-phenylpyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines can be deduced from their molecular structure and reactivity. For example, the vibrational spectra and thermodynamic properties of 2-amino-3-bromo-5-nitropyridine were studied, revealing correlations between heat capacity, entropy, and enthalpy changes with temperature . The electronic properties, such as HOMO-LUMO energies and electrophilicity index, can also be calculated to predict the biological activity of these compounds . These properties are crucial for understanding the behavior of 3-Bromo-2-phenylpyridine in various environments and its potential applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
3-Bromo-2-phenylpyridine is a valuable compound in the field of chemical synthesis and transformations. For instance, studies have shown its involvement in reactions with phenylacetonitrile, where it undergoes substitution reactions to produce various products, such as α-phenyl-3-pyridineacetonitrile, or undergoes ring-transformation reactions to form compounds like 2-amino-5-bromo-3-phenylpyridine (Ohba, Sakamoto, & Yamanaka, 1990). Furthermore, it reacts with potassium amide in liquid ammonia, leading to novel ring fission products, demonstrating its potential in generating diverse chemical structures (Streef, Hertog, & Plas, 1985).
Catalysis and Metal Complexes
3-Bromo-2-phenylpyridine is instrumental in the synthesis of metal complexes and catalysis. In one study, N-substituted-2-aminomethyl-6-phenylpyridines, derived from similar bromo compounds, were used to create CNN pincer Pd(II) and Ru(II) complexes. These complexes exhibited significant catalytic activity in reactions like the allylation of aldehydes and transfer hydrogenation of ketones (Wang et al., 2011).
Luminescent Materials
The compound plays a role in the development of luminescent materials. Research involving Suzuki cross-coupling methodology utilized bromo-functionalised bis-terpyridyl iridium(III) complexes, where the reactions yielded biaryl-substituted complexes with long-lived yellow emission in aqueous solutions, suggesting potential applications in light-emitting devices (Leslie, Batsanov, Howard, & Williams, 2004).
Organic Synthesis and Ligand Preparation
It is also significant in organic synthesis and ligand preparation. For example, 3-bromo-2-phenylpyridine was utilized in the preparation of 3-pyridylboronic acid through lithium-halogen exchange, demonstrating its versatility in synthesizing arylboronic acids, which are crucial intermediates in many organic syntheses (Li et al., 2002).
Sensing and Detection Applications
Moreover, derivatives of similar bromopyridine compounds, like 3-amino boron-dipyrromethene, were synthesized for sensing applications. These derivatives acted as specific chemodosimetric sensors for ions like Hg²⁺, indicating potential in detection and sensing technologies (Ganapathi et al., 2014).
Safety and Hazards
3-Bromo-2-phenylpyridine is harmful by inhalation, in contact with skin, and if swallowed . It has been assigned the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers Relevant papers on 3-Bromo-2-phenylpyridine include studies on its synthesis , molecular structure , and physical and chemical properties . These papers provide valuable insights into the compound’s characteristics and potential applications.
Propiedades
IUPAC Name |
3-bromo-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODMOFYNGFSWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376454 | |
| Record name | 3-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-phenylpyridine | |
CAS RN |
91182-50-2 | |
| Record name | 3-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)




